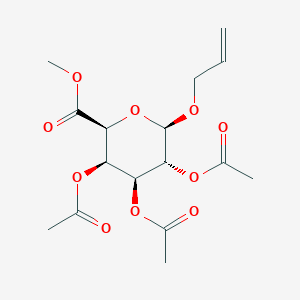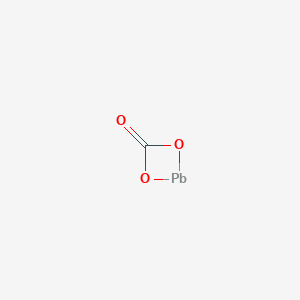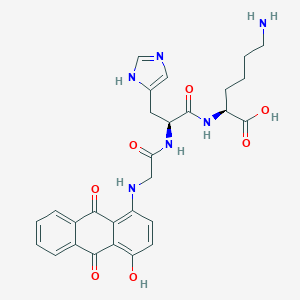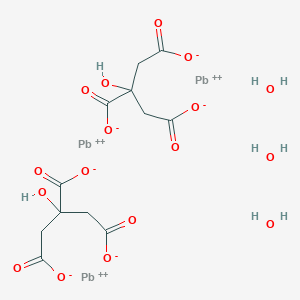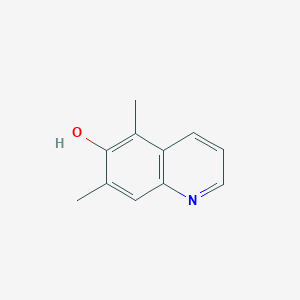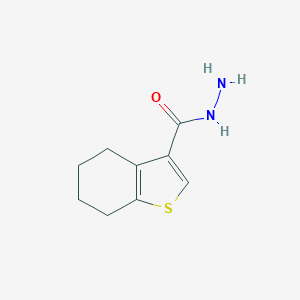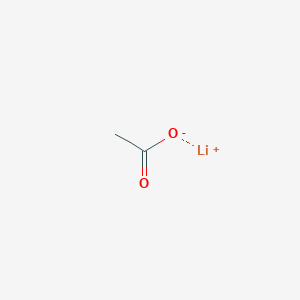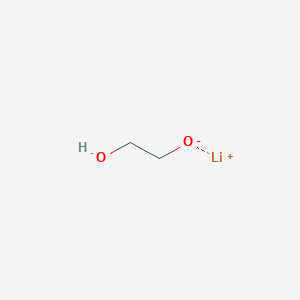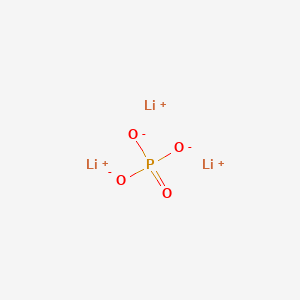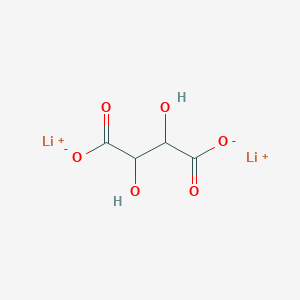![molecular formula C9H16O2 B148027 2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane CAS No. 132014-24-5](/img/structure/B148027.png)
2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane, also known as DIPEA, is a widely used organic compound in chemical synthesis. It is a colorless liquid with a pungent odor and is commonly used as a base in organic reactions due to its strong basicity and low nucleophilicity.2]pentane.
Mechanism Of Action
2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane acts as a strong base in organic reactions, deprotonating acidic compounds and facilitating the formation of new bonds. It also acts as a nucleophile in some reactions, attacking electrophilic compounds and forming new bonds. The strong basicity of 2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane is due to the presence of two isopropyl groups, which stabilize the negative charge on the nitrogen atom.
Biochemical And Physiological Effects
2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane is not commonly used in biochemical or physiological studies due to its strong basicity and low nucleophilicity. It is not known to have any significant effects on biological systems.
Advantages And Limitations For Lab Experiments
2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane is a commonly used reagent in organic synthesis due to its strong basicity and low nucleophilicity. It is relatively inexpensive and easy to handle, making it a popular choice for many reactions. However, its strong basicity can also be a limitation, as it can lead to unwanted side reactions or the deprotonation of sensitive compounds.
Future Directions
There are several potential future directions for research involving 2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane. One area of interest is the development of new synthetic methods using 2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane as a base. Another area of interest is the use of 2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane in the synthesis of new pharmaceuticals or agrochemicals. Additionally, there may be opportunities for research into the mechanism of action of 2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane and its potential use in other fields such as catalysis or materials science.
Conclusion:
In conclusion, 2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane is a widely used organic compound in chemical synthesis. Its strong basicity and low nucleophilicity make it a popular choice as a base in many reactions, and it is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. While its strong basicity can be a limitation, there are several potential future directions for research involving 2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane, including the development of new synthetic methods and the use of 2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane in other fields such as catalysis or materials science.
Synthesis Methods
2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane can be synthesized through a variety of methods, including the reaction of diisopropylamine with formaldehyde, the reaction of diisopropylamine with paraformaldehyde, and the reaction of diisopropylamine with glyoxal. The most common method of synthesis involves the reaction of diisopropylamine with paraformaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified through distillation.
Scientific Research Applications
2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane is a commonly used reagent in organic synthesis due to its strong basicity and low nucleophilicity. It is used as a base in a variety of reactions, including the synthesis of peptides, esters, and amides. 2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane is also used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
properties
CAS RN |
132014-24-5 |
|---|---|
Product Name |
2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane |
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2,5-di(propan-2-yl)-1,4-dioxaspiro[2.2]pentane |
InChI |
InChI=1S/C9H16O2/c1-5(2)7-9(10-7)8(11-9)6(3)4/h5-8H,1-4H3 |
InChI Key |
JKSQZTBHCPBNMB-UHFFFAOYSA-N |
SMILES |
CC(C)C1C2(O1)C(O2)C(C)C |
Canonical SMILES |
CC(C)C1C2(O1)C(O2)C(C)C |
synonyms |
1,4-Dioxaspiro[2.2]pentane,2,5-bis(1-methylethyl)-,[2alpha,3bta(R*)]-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



